1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

Catalog No.
S3671183
CAS No.
457628-50-1
M.F
C9H6F2O
M. Wt
168.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

CAS Number

457628-50-1

Product Name

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

IUPAC Name

1,3-difluoro-5-prop-2-ynoxybenzene

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2

InChI Key

ZOFTWFDLBJRYJI-UHFFFAOYSA-N

SMILES

C#CCOC1=CC(=CC(=C1)F)F

Canonical SMILES

C#CCOC1=CC(=CC(=C1)F)F

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a prop-2-yn-1-yloxy group. Its molecular formula is C₉H₆F₂O, and it has a molecular weight of approximately 168.14 g/mol. The compound is notable for its physical properties, including a density of about 1.2 g/cm³ and a boiling point of approximately 178.8 °C at standard atmospheric pressure .

The compound's structure can be represented as follows:

text
F \ C \ C / \ C O-C≡C / \ C C \ / C---C \ \ F H

Typical of aromatic compounds with functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, particularly at the carbon adjacent to the oxygen atom.
  • Alkyne Reactions: The prop-2-yn-1-yloxy group allows for further reactions typical of alkynes, such as addition reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing effects of the fluorine substituents.

The synthesis of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene typically involves several steps:

  • Starting Material: The synthesis begins with 3,5-difluorophenol.
  • Alkylation Reaction: The phenol undergoes an alkylation reaction with propyne in the presence of a base to form the desired ether.
  • Purification: The product is purified through techniques such as distillation or chromatography to obtain high purity levels suitable for research and application .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development.
  • Material Science: Its properties may be exploited in developing new materials or coatings.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.

Interaction studies involving 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene are essential for understanding its reactivity and potential biological effects. These studies generally focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets.
  • Mechanism of Action: Understanding how the compound exerts its effects at a molecular level.

Such studies are crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1,3-DifluorobenzeneTwo fluorine atoms on benzeneSimple structure; used in various chemical syntheses
4-FluoroanilineFluorine atom on anilineAmino group introduces different reactivity
2-FluoroethylbenzeneFluorine and ethyl groupDifferent alkyl substituent affects properties
4-Methoxyphenyl difluorideMethoxy and difluoridePresence of methoxy affects solubility

The uniqueness of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene lies in its combination of fluorine substitution and an alkyne functional group, which may impart distinct chemical and biological properties compared to other similar compounds.

XLogP3

2.2

Dates

Last modified: 08-20-2023

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